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Compound Name: 1-(2,5-Difluorobenzyl)piperazine

Cat. No.: B062932 Get Quote

Abstract
This document provides a comprehensive technical overview of the research chemical 1-(2,5-
Difluorobenzyl)piperazine. While direct pharmacological and pharmacokinetic data for this

specific molecule are limited in published literature, this guide synthesizes available

physicochemical information and provides inferred biological context based on structurally

related benzylpiperazine analogues. It includes detailed experimental protocols for synthesis

and in vitro analysis, structured data tables, and visualizations of key processes to support

researchers and drug development professionals in their investigation of this compound and its

derivatives.

Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural

basis for a wide range of therapeutic agents targeting the central nervous system (CNS),

among other areas.[1] The benzylpiperazine (BZP) scaffold, in particular, is known for its

interaction with monoamine neurotransmitter systems.[2] Compounds in this class, such as

BZP itself, often act as stimulants by promoting the release and inhibiting the reuptake of

dopamine, norepinephrine, and serotonin.[3][4]

1-(2,5-Difluorobenzyl)piperazine is a halogenated analogue of BZP. The introduction of

fluorine atoms to the benzyl ring is a common strategy in drug design to modulate

physicochemical properties such as lipophilicity and metabolic stability, which can in turn

influence pharmacokinetic profiles and receptor binding affinities. While this specific compound
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is not extensively characterized in public research, its structural similarity to known

psychoactive piperazines and ligands for sigma receptors suggests it may possess significant

biological activity.[5] This guide aims to provide the foundational information necessary to

facilitate further research into its potential as a pharmacological tool or therapeutic lead.

Physicochemical Properties
The fundamental physicochemical properties of 1-(2,5-Difluorobenzyl)piperazine are

summarized below. This data is essential for its proper handling, storage, and use in

experimental settings.

Property Value Reference(s)

CAS Number 179334-18-0 [6]

Molecular Formula C₁₁H₁₄F₂N₂ [6]

Molecular Weight 212.24 g/mol [6]

Appearance
Not specified; likely an oil or

low-melting solid

Boiling Point 80-82 °C at 0.04 mmHg [6]

Density 1.170 g/mL at 25 °C [6]

Refractive Index (n20/D) 1.517 [6]

Flash Point
> 110 °C (> 230 °F) - closed

cup
[6]

SMILES Fc1ccc(F)c(CN2CCNCC2)c1 [6]

InChI Key
VTKXPESKKMTHJP-

UHFFFAOYSA-N
[6]

Synthesis and Analysis
The synthesis of monosubstituted piperazines is a well-established chemical transformation. A

general and efficient method involves the direct N-alkylation of piperazine with a suitable benzyl

halide.
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Experimental Protocol: Synthesis of 1-(2,5-
Difluorobenzyl)piperazine
This protocol is adapted from established methods for the synthesis of similar benzylpiperazine

derivatives.[7][8]

Materials:

Piperazine (or Piperazine hexahydrate)

2,5-Difluorobenzyl chloride (or bromide)

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as base

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Sodium sulfate (Na₂SO₄), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a significant

excess, e.g., 5-10 equivalents) in anhydrous DCM or THF.

Add the base (e.g., Triethylamine, 1.2 equivalents relative to the benzyl halide).

Cool the mixture to 0 °C in an ice bath.

Add 2,5-Difluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
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Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude residue by flash column chromatography on silica gel using an appropriate

solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield

pure 1-(2,5-Difluorobenzyl)piperazine.

Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy

to confirm its identity and purity.

Piperazine (excess)
2,5-Difluorobenzyl Chloride

Base (e.g., Et3N)
Solvent (e.g., DCM)

Reaction Vessel
(0°C to RT, overnight)

1. N-Alkylation Aqueous Workup
(Wash with NaHCO3, Brine)

2. Quench Extraction
with DCM

Drying & Concentration3. Isolate Silica Gel
Chromatography

4. Purify Pure 1-(2,5-Difluorobenzyl)piperazine5. Characterize

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis and purification of 1-(2,5-
Difluorobenzyl)piperazine.

Inferred Pharmacological Profile
No direct pharmacological data for 1-(2,5-Difluorobenzyl)piperazine has been identified. The

following sections are based on the known activities of the benzylpiperazine scaffold.

Postulated Mechanism of Action
Benzylpiperazine derivatives are primarily known to interact with monoamine transporters,

specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin

transporter (SERT).[3] They can act as reuptake inhibitors and/or releasing agents, leading to

increased synaptic concentrations of these neurotransmitters. Additionally, the piperazine

moiety is a common pharmacophore in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors,
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which are intracellular chaperone proteins involved in cellular signaling and stress responses.

[5][9]

Given its structure, 1-(2,5-Difluorobenzyl)piperazine is hypothesized to be an inhibitor of

monoamine transporters and/or a ligand for sigma receptors. The difluoro substitution on the

benzyl ring may confer selectivity for specific transporters or receptor subtypes.
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(Reuptake Transporter)

Synaptic Cleft
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Reuptake
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1-(2,5-Difluorobenzyl)piperazine

Inhibition
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Fig. 2: Hypothesized mechanism of action at a monoaminergic synapse.

Comparative Receptor Binding Data
To provide context for potential research, the following table summarizes the binding affinities

(Ki, nM) of related benzylpiperazine and piperazine compounds at key CNS targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12242378/
https://www.benchchem.com/product/b062932?utm_src=pdf-body
https://www.benchchem.com/product/b062932?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
DAT (Ki,
nM)

SERT (Ki,
nM)

σ₁ Receptor
(Ki, nM)

σ₂ Receptor
(Ki, nM)

Reference(s
)

Benzylpipera

zine (BZP)
~2000 ~1200 - - [3]

TFMPP ~4000 ~200 - - [3]

GBR 12909

(Piperazine-

based)

~1-5 ~300 - - [10]

Compound

15

(Benzylpipera

zine

derivative)

- - 1.6 1417 [5]

Haloperidol

(Reference)
- - 3.0 18.2 [5]

Note: Data are from various sources and assays; direct comparison should be made with

caution.

Inferred Pharmacokinetics
The pharmacokinetic profile of 1-(2,5-Difluorobenzyl)piperazine has not been determined.

However, data from N-benzylpiperazine (BZP) can serve as a useful proxy for estimating its

likely behavior.[11]
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Parameter
N-Benzylpiperazine
(BZP) Value (200
mg oral dose)

Inferred Properties
for 1-(2,5-
Difluorobenzyl)pipe
razine

Reference(s)

Tmax (Time to Peak) 75 min
Expected to be rapidly

absorbed orally.
[4][11]

Cmax (Peak Conc.) 262 ng/mL
Will depend on dose

and bioavailability.
[4][11]

t½ (Elimination Half-

life)
5.5 hours

May be similar or

longer; fluorine

substitution can

sometimes block sites

of metabolism,

potentially increasing

the half-life.

[4][11]

Metabolism
Hydroxylation, N-

dealkylation

Likely metabolized by

Cytochrome P450

enzymes. Aromatic

hydroxylation, N-

dealkylation, and

piperazine ring

oxidation are probable

metabolic pathways.

[3]

Excretion
Primarily as

metabolites in urine

Expected to be

cleared mainly by the

kidneys following

extensive metabolism.

[3]

Key Experimental Methodologies
Experimental Protocol: In Vitro Radioligand Binding
Assay
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This protocol provides a general framework for determining the binding affinity of 1-(2,5-
Difluorobenzyl)piperazine at a target of interest (e.g., DAT, SERT, or σ₁ receptor), adapted

from published methods.[5]

Objective: To determine the inhibition constant (Ki) of the test compound by measuring its

ability to compete with a known radioligand for binding to a specific receptor or transporter.

Materials:

Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain

homogenate).

Radioligand specific to the target (e.g., [³H]-Pentazocine for σ₁ receptors, [³H]-WIN 35,428

for DAT).

Test compound: 1-(2,5-Difluorobenzyl)piperazine, dissolved in a suitable vehicle (e.g.,

DMSO) and serially diluted.

Non-specific binding agent (a high concentration of a known, unlabeled ligand, e.g.,

Haloperidol).

Assay buffer (e.g., Tris-HCl).

96-well filter plates (e.g., GF/B filters).

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand

solution, and non-specific binding agent solution.

Assay Setup: In a 96-well plate, add in order:

Assay buffer.

Test compound at various concentrations (for competition curve) OR vehicle (for total

binding) OR non-specific agent (for non-specific binding).
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Cell membrane preparation.

Initiate Binding: Add the specific radioligand to all wells to initiate the binding reaction.

Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 60 minutes

at 25 °C) to allow the binding to reach equilibrium.

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell

harvester. This separates the bound radioligand from the unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining

unbound radioligand.

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail,

and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

Calculate specific binding = Total binding - Non-specific binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value

(the concentration of the test compound that inhibits 50% of the specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Fig. 3: Experimental workflow for a competitive radioligand binding assay.
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Safety and Handling
1-(2,5-Difluorobenzyl)piperazine is classified as an irritant.[6] It is harmful if swallowed or

inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab

coat. Use in a well-ventilated area or fume hood.[6]

Storage: Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Conclusion
1-(2,5-Difluorobenzyl)piperazine is a research chemical with potential for biological activity

based on its structural similarity to known CNS-active agents. While empirical data on its

pharmacology and pharmacokinetics is lacking, this guide provides a robust starting point for its

investigation. The provided protocols for synthesis and in vitro binding assays, along with

comparative data from related compounds, offer a clear path for researchers to characterize its

profile. Further studies are warranted to determine its specific molecular targets, functional

activity (e.g., agonist vs. antagonist), and its potential as a tool for probing neurological

pathways or as a scaffold for novel therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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